

# Fulacimstat selective chymase inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fulacimstat

CAS No.: 1488354-15-9

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## The Discovery and Optimization Journey

The discovery of **fulacimstat** began with a high-throughput screen (HTS) of over 2.5 million compounds from the Bayer library, using recombinant human chymase and a fluorogenic peptide substrate [1].

### Initial Hit and Hit-to-Lead

The screening identified compound **1**, a 1,2,4-triazin-dione derivative, as a promising starting point [1]. The early-stage optimization is summarized below:

| Stage                   | Key Finding   | Experimental Evidence/Protocol  |
|-------------------------|---|---|
| HTS Hit<br>(Compound 1) | Modest inhibitory activity ( $IC_{50} = 2.2 \mu M$ human chymase), good selectivity against other serine proteases (trypsin, plasmin, thrombin), favorable physicochemical profile [1]. | <b>Assay:</b> Enzymatic activity assay with recombinant human chymase and an angiotensin-based fluorogenic substrate. Fluorescence read-out for inhibition [1]. |

| **Initial SAR Exploration | R3 Group (S1 Pocket):** Steep structure-activity relationship (SAR). Benzylic group with 3-CF<sub>3</sub> optimal; small changes (e.g., adding *para*-fluoro) drastically reduced activity. Alkyl or

phenethyl groups abolished activity. **R2 Group (Acid Mimic):** Carboxylic acid crucial; replacement with tetrazole tolerated, but small alkylamides or cyano groups decreased activity [1]. | **Protocol:** Synthesis and testing of analog compounds. IC<sub>50</sub> determined using the same enzymatic assay as for HTS [1]. | **Core Switch** | Switching from 1,2,4-triazin-dione to a pyrimidin-2,4-dione (uracil) core yielded equipotent compounds (e.g., compound 7) with better synthetic accessibility [1]. | **Supporting Data:** X-ray crystallography of Compound 1 bound to chymase showed no crucial interactions with the N1-nitrogen of the original core, justifying the switch [1]. | **Lead Optimization (Compound 8)** | Introduction of a small lipophilic *ortho*-substituent near the trifluoromethyl group improved activity. Compound 8 showed good Caco-2 permeability and excellent metabolic stability in rat hepatocytes [1]. | **DMPK Protocols:** • **Caco-2 Assay:** For predicting intestinal permeability. • **Metabolic Stability:** Incubation with rat hepatocytes to measure intrinsic clearance [1]. |

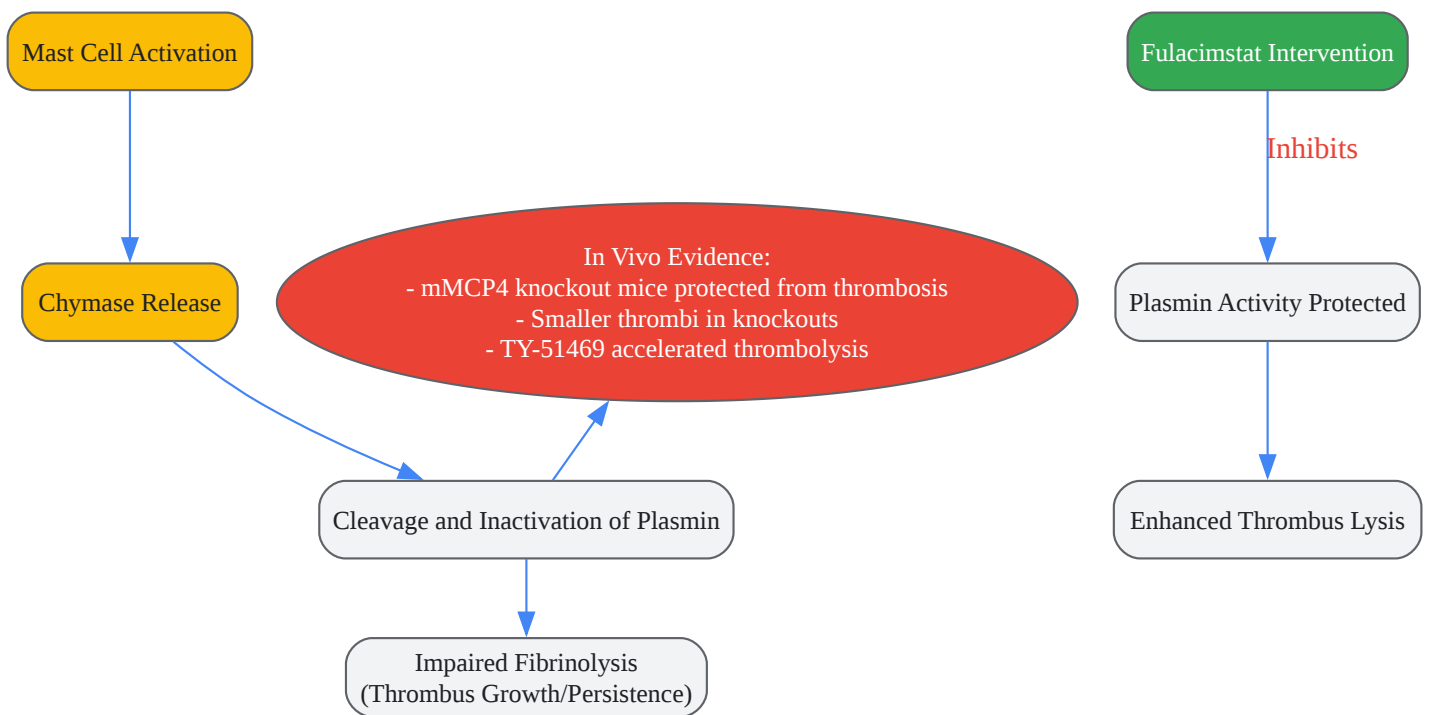
## Preclinical Characterization

**Fulacimstat** underwent extensive preclinical profiling. The following table consolidates the key data from its in vitro and in vivo characterization.

| Profile Area                        | Key Results   |
|-------------------------------------|---|
| <b>In Vitro Activity</b>            | Potent and selective inhibitor of human chymase. Maintained activity against hamster and dog chymase, supporting preclinical models [1].  |
| <b>In Vivo Efficacy</b>             | In animal models of thrombosis, chymase inhibition accelerated thrombolysis and prevented thrombus growth without affecting bleeding time or hemostasis [2] [1].  |
| <b>Safety &amp; Tolerability</b>    | Proven safe and well-tolerated in human clinical trials (CHIARA MIA 1) at doses up to 25 mg twice daily for 2 weeks in patients with left ventricular dysfunction. No clinically relevant effects on vital signs or potassium levels [3]. |
| <b>Rationale for New Indication</b> | Chymase was found to inactivate plasmin inside fibrin-rich clots. Inhibiting chymase protects plasmin, enabling localized clot lysis without systemic anticoagulation, thus offering a potentially safer alternative to tPA [2].          |

## Biological Pathway and Experimental Workflow

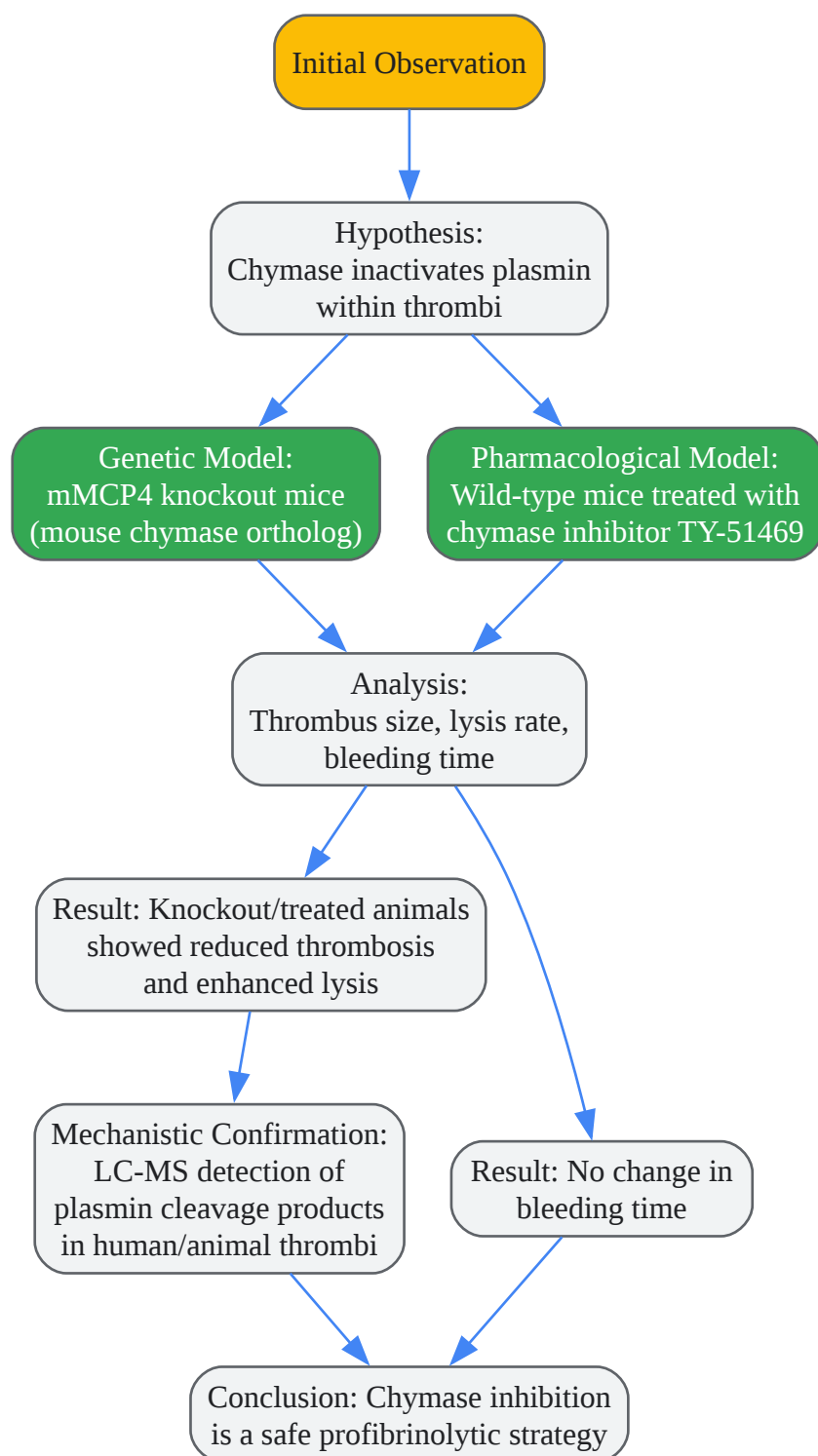
The renewed therapeutic potential for **fulacimstat** comes from a novel biological understanding of chymase's role in thrombosis. The diagram below illustrates this pathway and the associated experimental evidence.



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*Chymase-driven pathway of plasmin inactivation and **fulacimstat**'s therapeutic mechanism. In vivo evidence from knockout models supports the target. [2] [1]*

The experimental workflow for the key in vivo validation of this pathway is outlined below.



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*Workflow of key experiments validating chymase inhibition for thrombosis, combining genetic and pharmacological models. [2] [1]*

## Future Perspectives

The story of **fulacimstat** highlights how a new understanding of a drug target's biology can revitalize a clinical development program [2]. Its potential as a **profibrinolytic agent with a low risk of bleeding** positions it as a possible future therapeutic for acute thrombotic conditions like stroke, pulmonary embolism, and venous thrombosis [2].

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## References

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To cite this document: Smolecule. [Fulacimstat selective chymase inhibitor discovery]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528537#fulacimstat-selective-chymase-inhibitor-discovery>]

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**Address:** Ontario, CA 91761, United States

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